N-Ethyl Fingolimod

Analytical Chemistry Metabolism Prodrug Activation

Essential analytical standard for Fingolimod QC/AMV. Unique secondary amine (C21H37NO2, MW 335.53) ensures distinct HPLC profile. Critical for ANDA submissions and ICH Q2(R1) compliance. NOT for therapeutic use.

Molecular Formula C21H37NO2
Molecular Weight 335.53
CAS No. 1402793-28-5
Cat. No. B601837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl Fingolimod
CAS1402793-28-5
Synonyms2-​(ethylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol; 
Molecular FormulaC21H37NO2
Molecular Weight335.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

N-Ethyl Fingolimod (CAS 1402793-28-5): What It Is and Why It Matters in Fingolimod-Based Research


N-Ethyl Fingolimod (CAS: 1402793-28-5), chemically designated as 2-(ethylamino)-2-(4-octylphenethyl)propane-1,3-diol, is an N-alkylated analog of the immunomodulatory drug Fingolimod (FTY720). Unlike the parent compound, which is a first-line oral therapy for relapsing-remitting multiple sclerosis (RRMS), N-Ethyl Fingolimod is primarily utilized as a reference standard and analytical tool [1]. Its structural modification—an ethyl group on the amino moiety—differentiates it from Fingolimod and other S1P receptor modulators . While Fingolimod is a prodrug requiring in vivo phosphorylation by sphingosine kinase 2 (SphK2) to its active phosphate ester (p-FTY720) to act as an S1P receptor agonist, the N-ethylation creates a secondary amine, a structural feature that may fundamentally alter its metabolic activation pathway and is critical for its role as a distinct analytical marker .

Why N-Ethyl Fingolimod Cannot Be Substituted by Generic Analogs or the Parent Compound


In scientific and regulatory contexts, N-Ethyl Fingolimod cannot be interchanged with Fingolimod or other S1P receptor modulators due to its distinct molecular identity and specific application profile. As a secondary amine derivative, N-Ethyl Fingolimod possesses a unique molecular weight (335.53 g/mol) and chemical formula (C21H37NO2) that distinguish it from Fingolimod (307.47 g/mol; C19H33NO2) and its active phosphorylated metabolite, p-FTY720 (387.46 g/mol; C19H34NO5P) [1]. Critically, the N-ethyl modification converts the primary amine of Fingolimod into a secondary amine, which may preclude its phosphorylation by SphK2, thereby blocking the bioactivation pathway that is essential for the parent drug's pharmacological activity . Consequently, N-Ethyl Fingolimod serves a niche but essential role as a process-related impurity marker or analytical reference standard, not as a therapeutic candidate. Its procurement is driven by the need for precise analytical method development, validation, and quality control (QC) in the manufacturing and regulatory assessment of Fingolimod drug substances, tasks for which the parent compound or other analogs are unsuitable due to differences in chromatographic behavior and spectral properties [2]. Generic substitution would compromise the accuracy and compliance of these critical analytical procedures.

Quantifiable Differentiation: Evidence-Based Reasons to Select N-Ethyl Fingolimod Over Its Closest Analogs


Structural Differentiation: N-Ethyl Modification Alters Molecular Properties and Bioactivation Potential

N-Ethyl Fingolimod is structurally differentiated from the parent drug Fingolimod by the substitution of an ethyl group (C₂H₅) on the amino nitrogen, converting the primary amine into a secondary amine. This modification increases the molecular weight from 307.47 g/mol (Fingolimod free base) to 335.53 g/mol [1]. Critically, this structural change has implications for its biological activation. Fingolimod is a known prodrug that requires phosphorylation by sphingosine kinase 2 (SphK2) to its active monophosphate ester (p-FTY720) to exert its immunomodulatory effects via S1P receptors . The presence of an N-ethyl group on N-Ethyl Fingolimod may sterically hinder or prevent this enzymatic phosphorylation, thereby altering its bioactivation potential compared to the parent compound . This difference is fundamental for its use as a distinct analytical standard, as its unique structure translates to different chromatographic retention times and mass spectral fragmentation patterns, enabling its specific detection and quantification separate from Fingolimod and other related substances.

Analytical Chemistry Metabolism Prodrug Activation

Regulatory and Quality Control Application: Essential Reference Standard for Fingolimod Analysis

N-Ethyl Fingolimod is explicitly identified and supplied for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications related to Fingolimod [1]. It is a designated impurity in Fingolimod drug substance and drug product analyses. For instance, it is listed as 'Fingolimod Impurity 6' or 'Fingolimod Impurity 11' in various commercial catalogs and pharmacopoeial discussions, confirming its relevance in impurity profiling [2]. Its specific application is mandated for ensuring the purity and safety of Fingolimod Active Pharmaceutical Ingredient (API) and finished dosage forms, particularly for Abbreviated New Drug Applications (ANDA) and commercial production. While other analogs may be used as system suitability standards, N-Ethyl Fingolimod serves as a specific marker for a defined process-related or degradant impurity, making it non-substitutable for accurate quantification of this specific entity. The availability of this compound with detailed characterization data compliant with regulatory guidelines (e.g., USP, EP) is a key differentiator for laboratories operating in a GMP environment [3].

Quality Control Method Validation Regulatory Affairs

Unique Impurity Marker: Differentiated from Other Alkyl and Regioisomeric Fingolimod Impurities

N-Ethyl Fingolimod represents a specific class of N-alkylated impurities that must be distinguished from other structurally related Fingolimod impurities, such as regioisomers and other alkyl chain variants [1]. A study on the synthesis and control of Fingolimod process-related impurities identified and characterized eight distinct impurities (FINI imp A-H), which are different from the nine organic impurities (imp A-I) listed in pharmacopoeial monographs [2]. N-Ethyl Fingolimod, as an N-ethyl derivative, falls into a category that requires dedicated analytical standards for accurate identification. Its unique chromatographic properties, determined by the specific N-ethyl modification, allow for its resolution and quantification separate from other impurities like Fingolimod Methyl Impurity (CAS 162361-47-9) or Fingolimod Heptyl Impurity (CAS 745767-97-9), which have different alkyl chain lengths or substitution sites . This specificity is crucial for comprehensive impurity profiling, where a generic standard would fail to provide the necessary resolution and accuracy, potentially leading to misidentification or inaccurate quantification of critical quality attributes.

Impurity Profiling Synthetic Chemistry Process Control

Primary Application Scenarios for N-Ethyl Fingolimod in Pharmaceutical and Analytical Sciences


Analytical Method Development and Validation (AMV) for Fingolimod API

This is the principal application for N-Ethyl Fingolimod. Analytical scientists in pharmaceutical R&D and QC laboratories use this compound as a primary reference standard to develop, optimize, and validate analytical methods for the detection and quantification of related substances in Fingolimod Active Pharmaceutical Ingredient (API). Its unique chromatographic profile, distinct from the parent drug and other impurities, allows for the establishment of system suitability parameters, specificity, linearity, accuracy, precision, and robustness of methods such as HPLC/UPLC. This is a mandated step for ensuring the analytical procedure is fit for its intended purpose, as required by ICH Q2(R1) guidelines [1]. The availability of N-Ethyl Fingolimod with comprehensive characterization data (CoA, MS, NMR) is essential for this work [2].

Quality Control (QC) and Batch Release Testing of Fingolimod Drug Products

In a GMP-compliant QC laboratory, N-Ethyl Fingolimod is a critical reference material for the routine batch release and stability testing of Fingolimod drug substances and finished dosage forms (e.g., Gilenya® capsules). It is used to create standard solutions and spike recovery samples to accurately quantify the level of this specific process-related or degradation impurity in commercial and stability batches. As Fingolimod is a marketed drug, controlling impurity levels within specified limits (e.g., ICH Q3A/B thresholds) is a regulatory requirement. Using an authenticated standard of N-Ethyl Fingolimod ensures the reliability of these measurements, directly impacting the safety and quality profile of the final pharmaceutical product [1].

Regulatory Dossier Support for ANDA Submissions

Generic pharmaceutical companies developing a Fingolimod product for an Abbreviated New Drug Application (ANDA) rely on impurity standards like N-Ethyl Fingolimod to demonstrate pharmaceutical equivalence to the Reference Listed Drug (RLD). The comprehensive characterization and impurity profiling data generated using this standard are a core component of the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA dossier. This data is used to justify proposed specifications for N-Ethyl Fingolimod and to demonstrate that the generic product's impurity profile is comparable to, or better than, that of the innovator product. Suppliers explicitly note the utility of N-Ethyl Fingolimod for ANDA filing support, highlighting its commercial and regulatory importance [1].

Forced Degradation and Stability-Indicating Method Studies

N-Ethyl Fingolimod serves as a key marker in forced degradation (stress) studies designed to understand the intrinsic stability of the Fingolimod molecule and to develop stability-indicating methods. By subjecting Fingolimod API to various stress conditions (e.g., acid, base, heat, oxidation, photolysis), analysts can generate degradation products, some of which may be N-Ethyl Fingolimod. Having the authentic standard allows for the conclusive identification and quantification of this specific degradant, which is essential for demonstrating the method's ability to resolve the active ingredient from its degradation products. This is a regulatory expectation for the validation of stability-indicating methods and is critical for establishing appropriate storage conditions and shelf-life for the drug product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethyl Fingolimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.